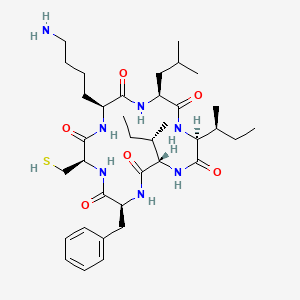
23-O-|A-D-Glucopyranosyl-20-isoveratramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-O-|A-D-Glucopyranosyl-20-isoveratramine is a naturally occurring compound extracted from nettles. It is known for its potential anti-allergic properties. This compound belongs to the class of piperidine alkaloids and has been found to inhibit various enzymes and receptors involved in inflammatory and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-O-|A-D-Glucopyranosyl-20-isoveratramine typically involves the extraction from nettle plants. The process includes several steps:
Extraction: Nettles are harvested and subjected to solvent extraction to isolate the desired alkaloids.
Purification: The crude extract is purified using chromatographic techniques to obtain this compound in its pure form.
Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced extraction and purification techniques are employed to ensure high yield and purity. The process is optimized to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
23-O-|A-D-Glucopyranosyl-20-isoveratramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
23-O-|A-D-Glucopyranosyl-20-isoveratramine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of piperidine alkaloids.
Biology: Investigated for its role in inhibiting enzymes and receptors involved in allergic and inflammatory responses.
Medicine: Potential therapeutic agent for treating seasonal allergies, allergic rhinitis, and other inflammatory diseases.
Industry: Utilized in the development of anti-allergic formulations and products.
Mechanism of Action
The mechanism of action of 23-O-|A-D-Glucopyranosyl-20-isoveratramine involves the inhibition of enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase. It also acts as an antagonist to histamine H1 receptors. These actions result in the suppression of inflammatory and allergic responses, providing relief from symptoms associated with allergies and inflammation .
Comparison with Similar Compounds
Similar Compounds
Veratramine: Another piperidine alkaloid with similar anti-inflammatory properties.
Cyclopamine: Known for its role in inhibiting the Hedgehog signaling pathway.
Uniqueness
This compound is unique due to its specific glucopyranosyl substitution, which enhances its solubility and bioavailability. This makes it a more effective anti-allergic agent compared to its analogs .
Properties
Molecular Formula |
C33H49NO7 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3R,5S)-2-[(1R)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(40-32-31(39)30(38)29(37)27(15-35)41-32)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(36)9-10-33(19,4)25(23)13-24(22)17(21)2/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18+,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 |
InChI Key |
AYOMVZRFSHNOFY-DWWACZNQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)



![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)


![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)




![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
